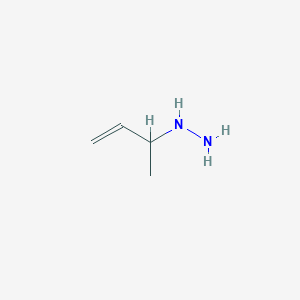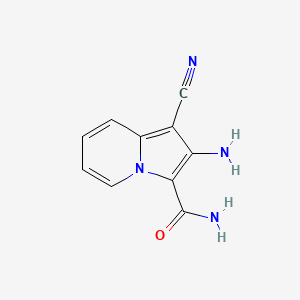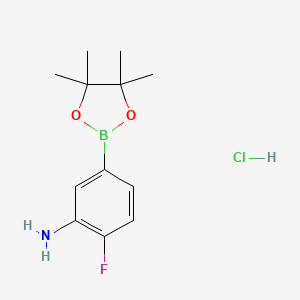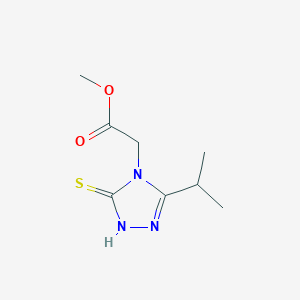
Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an isopropyl group, a mercapto group, and a methyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate typically involves the reaction of 3-isopropyl-5-mercapto-1,2,4-triazole with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential use as an antiviral, antifungal, and anticancer agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropyl-5-mercapto-4H-1,2,4-triazol-3-ol: Similar structure but with a hydroxyl group instead of a methyl ester group.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a triazole ring.
3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl: Similar structure but lacks the ester group.
Uniqueness
Methyl 2-(3-isopropyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate is unique due to the combination of its triazole ring, isopropyl group, mercapto group, and methyl ester group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H13N3O2S |
|---|---|
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
methyl 2-(3-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
InChI |
InChI=1S/C8H13N3O2S/c1-5(2)7-9-10-8(14)11(7)4-6(12)13-3/h5H,4H2,1-3H3,(H,10,14) |
Clave InChI |
PBHFRZUNQHOMAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NNC(=S)N1CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



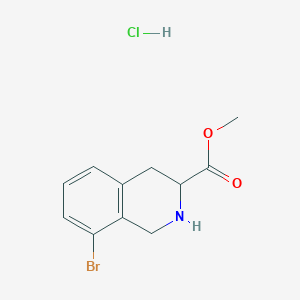

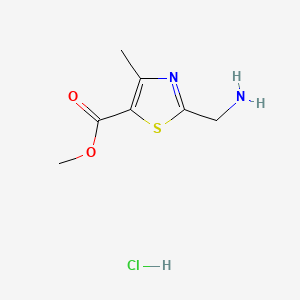

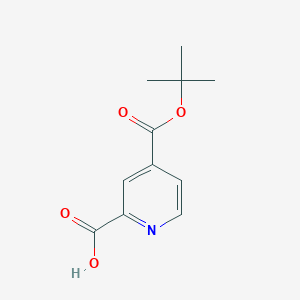
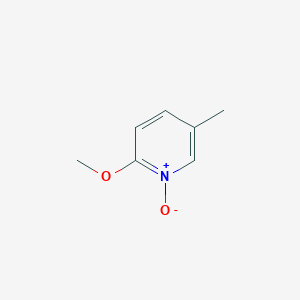
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
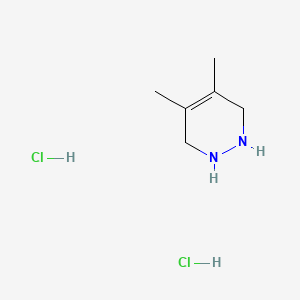
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
